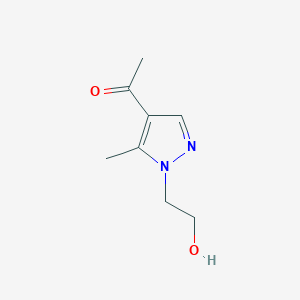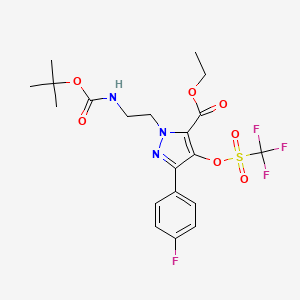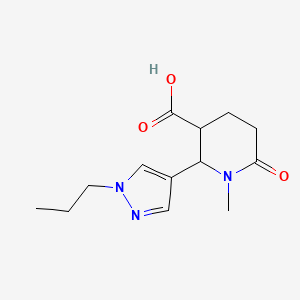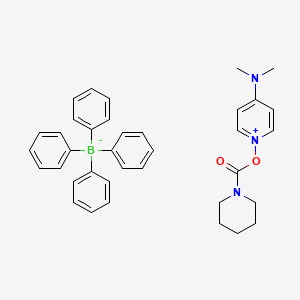
4-(Dimethylamino)-1-((piperidine-1-carbonyl)oxy)pyridin-1-ium tetraphenylborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-1-((piperidine-1-carbonyl)oxy)pyridin-1-ium tetraphenylborate is a complex organic compound that features a pyridinium core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-((piperidine-1-carbonyl)oxy)pyridin-1-ium tetraphenylborate typically involves multiple steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized through a series of reactions starting from pyridine.
Attachment of the Dimethylamino Group:
Formation of the Piperidine-1-carbonyl Group: The piperidine-1-carbonyl group is introduced through acylation reactions.
Formation of the Tetraphenylborate Salt: The final step involves the formation of the tetraphenylborate salt through ion exchange reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-1-((piperidine-1-carbonyl)oxy)pyridin-1-ium tetraphenylborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have biological activity and can be used in biochemical studies.
Industry: The compound may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-1-((piperidine-1-carbonyl)oxy)pyridin-1-ium tetraphenylborate would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity or chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: A related compound with similar functional groups.
Piperidine-1-carbonyl derivatives: Compounds with the piperidine-1-carbonyl group.
Tetraphenylborate salts: Other salts containing the tetraphenylborate anion.
Properties
CAS No. |
308089-06-7 |
|---|---|
Molecular Formula |
C37H40BN3O2 |
Molecular Weight |
569.5 g/mol |
IUPAC Name |
[4-(dimethylamino)pyridin-1-ium-1-yl] piperidine-1-carboxylate;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C13H20N3O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-14(2)12-6-10-16(11-7-12)18-13(17)15-8-4-3-5-9-15/h1-20H;6-7,10-11H,3-5,8-9H2,1-2H3/q-1;+1 |
InChI Key |
NRBMMJJDWVOYHB-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CN(C)C1=CC=[N+](C=C1)OC(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11773212.png)
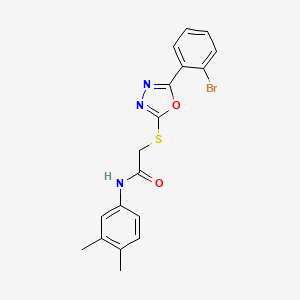
![2-(2-Chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11773222.png)
![Furo[2,3-b]pyridine-6-carboxylic acid, ethyl ester](/img/structure/B11773223.png)
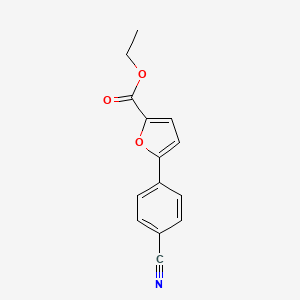
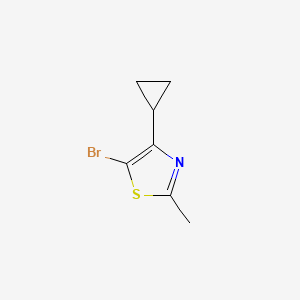
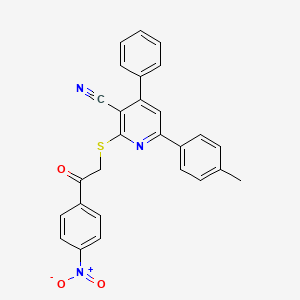
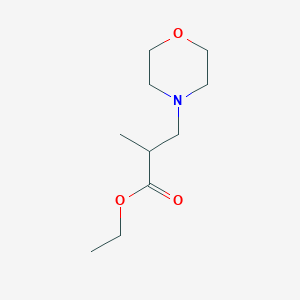
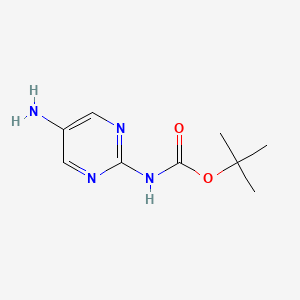
![Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11773261.png)
